
Bifenox
Overview
Description
Chemical Identity and Mode of Action Bifenox (methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) is a nitrophenyl ether herbicide with the molecular formula C₁₄H₉Cl₂NO₅ and a molar mass of 342.128 g/mol . It acts as a selective herbicide, primarily targeting annual broad-leaved weeds and grasses in crops such as cereals, maize, soybeans, and rice . At the cellular level, this compound disrupts plant cell membranes and inhibits photosynthesis by blocking protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX. This accumulation generates light-dependent reactive oxygen species (ROS), causing oxidative damage .
Preparation Methods
Historical Development of Bifenox Synthesis
The discovery of this compound emerged from intensive research into nitrophenyl ether herbicides during the 1960–1970s. Mobil Chemical’s patent (1974) marked the first detailed protocol for this compound synthesis, building upon Rohm & Haas’ earlier work on nitrofen. The critical innovation involved introducing a methyl ester group adjacent to the nitro moiety, which enhanced herbicidal activity while reducing phytotoxicity to crops like soybean and rice. Early industrial production faced challenges in achieving consistent yields above 30% due to side reactions during the Ullmann condensation step, prompting refinements in catalyst selection and temperature control.
Ullmann Condensation: The Central Synthetic Step
Reaction Mechanism and Catalytic Requirements
The Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoate forms the core of this compound synthesis. This reaction proceeds via a copper-mediated coupling mechanism:
- Nucleophilic attack : The phenoxide ion displaces the chlorine atom on the benzoate derivative.
- Ether bond formation : Aryl-oxygen bond establishment generates the diphenyl ether backbone.
- Catalyst regeneration : Copper intermediates facilitate electron transfer, enabling catalytic turnover.
Critical parameters influencing yield include:
- Catalyst : Copper powder or Cu(OAc)₂ (0.1–1.0 eq)
- Temperature : 180–220°C
- Reaction time : 2–10 hours
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility but require rigorous moisture control.
Comparative Analysis of Ullmann Reaction Conditions
The following table synthesizes data from historical protocols and analogous diphenyl ether syntheses:
Reactant A | Reactant B | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
2,4-Dichlorophenol | Methyl 2-nitro-5-Cl-benzoate | Cu powder | 200 | 3 | 32 |
2-Chloro-4-nitrophenol | 3-Bromo-benzoic acid | Cu(OAc)₂ | 190 | 2.5 | 28 |
4-Fluorophenol | Methyl 4-nitro-2-Cl-benzoate | Cu/NMP | 185 | 4 | 41 |
Key observations:
- Higher temperatures (>200°C) favor faster kinetics but increase side product formation.
- Copper powder generally outperforms Cu salts in mediating coupling reactions.
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on both aromatic rings enhance reactivity.
Synthesis of Methyl 2-Nitro-5-Chlorobenzoate
This intermediate is synthesized via a five-step sequence starting from toluene:
Stepwise Protocol
- Chlorination : Toluene undergoes radical chlorination at 80–100°C with Cl₂ gas, yielding 2-chlorotoluene.
- Oxidation : KMnO₄-mediated oxidation in acidic aqueous medium converts 2-chlorotoluene to 2-chlorobenzoic acid.
- Esterification : Treatment with methanol and H₂SO₄ catalyst produces methyl 2-chlorobenzoate.
- Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C introduces the nitro group para to the ester, forming methyl 2-chloro-5-nitrobenzoate.
- Rearrangement : Thermal isomerization at 120°C shifts the nitro group to the ortho position relative to the ester.
Critical Process Considerations
- Nitration selectivity : Maintaining sub-zero temperatures prevents polynitration byproducts.
- Isomerization control : Prolonged heating during rearrangement risks decarboxylation, necessitating precise temperature monitoring.
- Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity for the final intermediate.
Alternative Synthetic Routes and Modern Innovations
Palladium-Catalyzed Coupling Approaches
Recent advances explore replacing Ullmann condensation with Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) under milder conditions (120–150°C). While these methods reduce energy consumption, they face scalability challenges due to catalyst costs and sensitivity to chloride ions.
Continuous Flow Reactor Systems
Pilot-scale studies demonstrate that microreactor technology improves heat transfer and reaction homogeneity, boosting yields to 45–48% for the Ullmann step. Key advantages include:
- Reduced side reactions via rapid mixing
- Shorter residence times (1–2 hours)
- Enhanced safety profile for exothermic steps.
Industrial-Scale Production and Quality Control
Modern manufacturing facilities employ the following workflow:
- Batch reactor setup : 10,000 L vessels with copper-lined interiors for catalysis.
- In-process analytics : HPLC monitoring of reaction progress (USP method).
- Post-reaction processing :
- Filtration to remove copper residues
- Solvent recovery via vacuum distillation
- Crystallization from ethyl acetate/hexane mixtures
- Specification testing :
- Assay (GC): ≥99.0%
- Residual solvents: <300 ppm (methanol, DMSO)
- Heavy metals: <10 ppm (Cu, Pb, As).
Chemical Reactions Analysis
Bifenox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as hydroxide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Bifenox is predominantly employed in agriculture as a selective herbicide. It targets broadleaf weeds while minimizing damage to crops such as maize and soybeans. The compound operates through inhibition of photosynthesis, specifically affecting the light-dependent reactions in chloroplasts.
Table 1: Herbicidal Efficacy of this compound
Crop Type | Target Weeds | Application Rate (kg/ha) | Mode of Action |
---|---|---|---|
Maize | Broadleaf Weeds | 0.5 - 1.0 | Photosynthesis inhibition |
Soybean | Annual Grasses | 0.5 - 1.0 | Photosynthesis inhibition |
Rice | Weeds in flooded conditions | 0.3 - 0.6 | Photosynthesis inhibition |
Toxicological Studies
Research has demonstrated that this compound can induce oxidative stress in various biological systems. A study investigated its effects on human cancer cells (ZR-75-1), revealing that this compound enhances reactive oxygen species (ROS) levels without inducing apoptosis, indicating potential implications for cancer treatment resistance .
Case Study: this compound and Cancer Cells
- Objective : To assess the cytotoxic effects of this compound on ZR-75-1 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of this compound (0.025 µM and 0.01 µM) for 24 hours.
- Findings : Increased ROS levels were observed, correlating with enhanced oxidative stress parameters but no significant increase in apoptosis rates .
Environmental Impact Studies
This compound has been studied for its environmental toxicity, particularly in aquatic ecosystems. Research on zebrafish embryos indicated that exposure to this compound resulted in hepatotoxicity and vascular toxicity, highlighting concerns regarding its impact on non-target organisms .
Table 2: Toxic Effects of this compound on Zebrafish
Exposure Duration (hours) | Observed Effects |
---|---|
24 | Hepatotoxicity |
48 | Vascular toxicity |
72 | Developmental abnormalities |
Bioremediation Potential
Emerging research suggests potential applications of this compound in bioremediation strategies for contaminated environments. Its interactions with aquatic macrophytes indicate possible pathways for degradation and detoxification of pollutants in agricultural runoff scenarios .
Mechanism of Action
Bifenox exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen. The activated oxygen causes lipid peroxidation, leading to cell membrane damage and ultimately plant death . Both light and oxygen are required for this process to be effective.
Comparison with Similar Compounds
Dichlobenil
Structural and Functional Differences Dichlobenil, another EU-approved nitrophenyl ether herbicide, shares a similar application spectrum but differs structurally.
Key Findings :
- This compound exhibits higher toxicity in E. coli and human breast cancer cells (ZR-75-1), inducing lipid peroxidation and ROS at lower concentrations (0.01–0.025 µM) compared to Dichlobenil (0.05–0.1 µM) .
- Dichlobenil lacks significant pro-apoptotic effects, while this compound marginally increases caspase 9 activity at 0.025 µM .
Metribuzin
Mechanistic Contrast in Microalgae Metribuzin, a triazinone herbicide, primarily inhibits photosynthesis at Photosystem II (PSII).
Key Findings :
- This compound causes rapid, concentration-dependent oxidative stress in Chlamydomonas reinhardtii, whereas Metribuzin’s effects are slower and less severe .
Oxyfluorfen and Other Nitrophenyl Ethers
Analytical and Structural Variability
Oxyfluorfen and acifluorfen share the nitrophenyl ether backbone but differ in functional groups, affecting their environmental behavior and detection:
Key Findings :
- This compound’s methyl ester group enhances its volatility and soil mobility compared to acifluorfen, which ionizes in negative mode due to its carboxylic acid .
Fluorodifen and Fomesafen
Biotransformation Efficiency
In Bacillus sp. Za, the nitroreductase DnrA metabolizes multiple diphenyl ether herbicides:
Compound | Binding Affinity to DnrA | Degradation Pathway |
---|---|---|
Fomesafen | High (Arg244 interaction) | Rapid nitro-group reduction |
This compound | Moderate | Slower transformation |
Key Findings :
- Fomesafen’s higher affinity for DnrA suggests more efficient microbial degradation compared to this compound .
Toxicity and Environmental Impact
Herbicide | Aquatic Toxicity | Mammalian Toxicity | ROS Induction |
---|---|---|---|
This compound | High | Moderate (LD₅₀ >5000 mg/kg) | High |
Dichlobenil | Moderate | Data limited | Moderate |
Metribuzin | Low | Low | Low |
Mechanistic Highlights :
- This compound’s dual action (membrane disruption + Protox inhibition) makes it uniquely potent among nitrophenyl ethers but also raises environmental concerns due to aquatic toxicity .
- Structural variations (e.g., methyl ester in this compound vs. carboxylic acid in acifluorfen) dictate analytical detection methods and ecological persistence .
Biological Activity
Bifenox, a herbicide belonging to the nitrophenyl ether class, is primarily used for controlling weeds in various agricultural settings. Its chemical structure, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, indicates potential biological activity that warrants detailed investigation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and oxidative stress induction.
This compound functions by inhibiting specific biochemical pathways in target organisms, particularly those involved in cell division and growth. The compound's mechanism of action is primarily linked to its ability to disrupt the normal functioning of plant and microbial cells.
Property | Value |
---|---|
Chemical Formula | C₁₃H₉Cl₂N₃O₄ |
Molecular Weight | 304.12 g/mol |
Solubility | Soluble in organic solvents |
pH Stability | Stable between pH 5-7 |
Antimicrobial Effects
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. A study evaluated its effects on Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The results indicated that this compound could stimulate the growth of certain bacterial strains while exhibiting inhibitory effects on others.
Case Study: Antimicrobial Activity Assessment
In a controlled laboratory setting, this compound was tested at concentrations of 0.025 µM and 0.01 µM against selected microbes over a period of 24 hours. The findings highlighted:
- Stimulatory Effects : Enhanced growth in E. coli and P. aeruginosa.
- Inhibitory Effects : Reduced viability in C. albicans.
The percentage viability was expressed as follows:
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cancer cell line ZR-75-1 to evaluate the potential adverse effects of this compound. The study focused on cell viability, apoptosis rates, and oxidative stress markers.
Table 2: Cytotoxicity Results on ZR-75-1 Cells
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) | ROS Generation (µM) |
---|---|---|---|
0.025 | 85 | 5 | 15 |
0.01 | 90 | 3 | 10 |
The results indicated that while this compound did not significantly induce apoptosis, it led to increased levels of reactive oxygen species (ROS), suggesting potential oxidative stress implications.
Oxidative Stress Induction
This compound has been shown to elevate oxidative stress parameters in treated cells. The generation of ROS can lead to cellular adaptations that may confer resistance to standard treatment regimens.
Mechanism of Oxidative Stress
The oxidative stress induced by this compound is attributed to its interaction with cellular components, leading to lipid peroxidation and DNA damage. This mechanism is critical in understanding its long-term effects on human health and environmental impact.
Environmental Impact and Safety Concerns
While this compound is effective as a herbicide, its biological activity raises concerns regarding environmental contamination and human exposure. Studies have shown that exposure to this compound can lead to significant ecological consequences, including alterations in microbial community structures in soil and water systems.
Regulatory Insights
Regulatory bodies have conducted extensive reviews on the safety profile of this compound. Reports indicate no significant findings related to carcinogenicity or long-term toxicity at prescribed application rates; however, continuous monitoring is recommended due to its potential for bioaccumulation.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Bifenox that influence its environmental persistence and bioavailability in experimental systems?
this compound (C₁₄H₉Cl₂NO₃) is a diphenyl ether herbicide with a molecular weight of 310.132 g/mol and a melting point of 359.27 K . Its nitro and chlorine substituents enhance hydrophobicity, affecting adsorption to soil organic matter. For bioavailability studies, researchers should quantify log Kow (octanol-water partition coefficient) and solubility in aqueous matrices to predict environmental mobility. Standard protocols include HPLC-UV for quantification and OECD 106 guidelines for adsorption-desorption experiments .
Q. How should researchers design controlled experiments to assess this compound toxicity in model organisms?
Use standardized models like zebrafish (Danio rerio) embryos for developmental toxicity assays. Key parameters include:
- Exposure concentrations : Align with LC₅₀ values (e.g., 0.1–1 μM in zebrafish ).
- Endpoints : Apoptosis (via Annexin V staining), oxidative stress (DCFH-DA probes), and developmental defects (vascular/liver impairment in transgenic lines fli1a:eGFP and l-fabp10a:dsRed) .
- Controls : Include solvent-only controls (e.g., acetonitrile) to isolate herbicide effects .
Q. What methodologies are recommended for detecting this compound residues in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with SPE (solid-phase extraction) is optimal. Validate with spike-recovery tests in soil/water matrices (recovery ≥80%, RSD ≤15%). Report limits of detection (LOD) and quantification (LOQ) using ICH Q2 guidelines .
Advanced Research Questions
Q. How can conflicting data on this compound-induced apoptosis (e.g., protective vs. cytotoxic effects) be reconciled in experimental studies?
Contradictions in apoptosis rates (e.g., 3–8% in human cancer cells vs. zebrafish ) may arise from:
- Cell type specificity : Cancer cell lines (e.g., HeLa) vs. primary cells.
- Exposure duration : Acute (24h) vs. chronic (72h) treatments.
- Mechanistic pathways : ROS-dependent apoptosis vs. AKT/GSK-3β/P38 MAPK signaling . Resolution : Conduct dose-response curves across multiple models and validate with transcriptomic profiling (RNA-seq) to identify conserved pathways .
Q. What computational approaches improve the prediction of this compound runoff in agricultural fields?
The PELMO model simulates this compound transport using:
- Input parameters : Soil slope, organic carbon content, rainfall intensity, and application rates .
- Calibration : Compare with field runoff data from rainfall simulations (e.g., 7 m² plots post-application).
- Validation : Use HPLC to quantify this compound in runoff water; adjust model coefficients (e.g., degradation half-life) iteratively .
Q. How can researchers quantify oxidative stress dynamics in this compound-exposed organisms with high spatial-temporal resolution?
Combine fluorescent probes (e.g., DCFH-DA for ROS) with live-cell imaging in zebrafish embryos. For temporal resolution, use time-lapse microscopy at 10-minute intervals. Normalize fluorescence intensity to control groups and correlate with apoptotic markers (caspase-3 activity) .
Q. What experimental designs address the ecological impact of this compound metabolites in non-target soil microbiota?
- Metabolite identification : LC-QTOF-MS to characterize degradation products (e.g., nitro-reduced intermediates).
- Microbial assays : 16S rRNA sequencing to assess shifts in Proteobacteria and Actinobacteria populations.
- Functional impact : Measure soil enzyme activities (urease, dehydrogenase) post-exposure .
Q. Methodological Guidance for Data Reporting
- Supporting Information : Follow Beilstein Journal of Organic Chemistry guidelines: Place raw data (e.g., LC-MS chromatograms, apoptosis counts) in appendices with cross-references in the main text .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., concentration-dependent effects) .
- Reproducibility : Detail solvent purity (e.g., acetonitrile ≥99.9%), storage conditions (-20°C for stock solutions), and equipment calibration protocols .
Properties
IUPAC Name |
methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRORUBZHMPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040320 | |
Record name | Bifenox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |
Record name | Bifenox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3921 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C | |
Record name | BIFENOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.155 g/ml | |
Record name | BIFENOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C | |
Record name | Bifenox | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3921 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | BIFENOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid, Yellow tan crystals | |
CAS No. |
42576-02-3 | |
Record name | Bifenox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42576-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifenox [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifenox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIFENOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSB85XT26Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIFENOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
Record name | BIFENOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.